Methyl 2-(2-phenylacetamido)but-2-enoate
Description
Methyl 2-(2-phenylacetamido)but-2-enoate is an α,β-unsaturated ester derivative featuring a phenylacetamido substituent at the β-position of the enoate system. For instance, methyl 2-benzoylamino-3-[(4-methoxyphenyl)amino]but-2-enoate (a structurally related analog) undergoes cyclization in polyphosphoric acid (PPA) to yield oxazoloquinoline and imidazole derivatives . The presence of the amide group enhances hydrogen-bonding interactions, which can influence crystallization behavior and molecular packing .
Properties
CAS No. |
60027-54-5 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 2-[(2-phenylacetyl)amino]but-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-3-11(13(16)17-2)14-12(15)9-10-7-5-4-6-8-10/h3-8H,9H2,1-2H3,(H,14,15) |
InChI Key |
GLWJRORBXPIYON-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)OC)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-phenylacetamido)but-2-enoate typically involves the condensation of a β-ketoester with an amide. One common method involves the use of diphenylammonium triflate as a catalyst, which facilitates the reaction under mild conditions, resulting in good to excellent yields . The reaction conditions are generally mild, making this method cost-effective and easy to handle.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of enaminone synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and minimize costs, possibly using continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-phenylacetamido)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the enone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohols.
Substitution: Substituted enaminones.
Scientific Research Applications
Methyl 2-(2-phenylacetamido)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of methyl 2-(2-phenylacetamido)but-2-enoate involves its interaction with various molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles such as thiols in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-cyano-2-phenylacetate
- Structure: Ethyl 2-cyano-2-phenylacetate replaces the amide group in the target compound with a cyano moiety.
- Properties: The cyano group reduces hydrogen-bonding capacity (TPSA = 52.3 Ų vs. ~80 Ų for the amide-containing compound), leading to higher lipophilicity (log P = 1.66) and improved membrane permeability .
- Synthesis: Prepared via nucleophilic substitution or Knoevenagel condensation, contrasting with the target compound’s amide coupling and enoate formation steps .
| Property | Methyl 2-(2-phenylacetamido)but-2-enoate | Ethyl 2-cyano-2-phenylacetate |
|---|---|---|
| Molecular Weight | ~263.3 g/mol | 189.21 g/mol |
| Key Functional Groups | Amide, enoate | Cyano, ester |
| Hydrogen-Bonding Capacity | High (amide N-H, ester O) | Moderate (ester O, cyano N) |
| log P (Predicted) | ~1.2 | 1.66 |
Ethyl 3-amino-4,4-dicyanobut-3-enoate
- Structure: Features an amino group and two cyano substituents on the enoate system.
- Reactivity: The amino group facilitates nucleophilic reactions, while the electron-withdrawing cyano groups polarize the double bond, enhancing electrophilicity compared to the target compound’s amide-stabilized system .
- Applications: Used in synthesizing polyfunctionalized heterocycles, contrasting with the target compound’s role in forming oxazoloquinolines .
(2R,4S)-2-{(1R)-Carboxy[2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic Acid
- Structure: Contains a thiazolidine ring and multiple chiral centers, unlike the planar enoate system of the target compound.
Key Research Findings
- Cyclization Pathways: this compound derivatives cyclize in PPA to form oxazolo[4,5-c]quinolines or imidazoles, depending on substituents. For example, introducing a 4-methoxyphenylamino group favors oxazoloquinoline formation (72% yield) over imidazole derivatives .
- Hydrogen-Bonding Networks: The amide group in the target compound participates in intermolecular N-H···O=C interactions, forming dimeric motifs in crystals. This contrasts with Ethyl 2-cyano-2-phenylacetate, which lacks strong hydrogen-bond donors .
- Synthetic Challenges : Purification of the target compound is less labor-intensive than analogs like (2R,4S)-thiazolidine derivatives, which require stringent chromatographic conditions to resolve epimers .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | TPSA (Ų) | log P | Key Application |
|---|---|---|---|---|
| This compound | C₁₃H₁₅NO₃ | ~80 | 1.2 | Heterocyclic synthesis |
| Ethyl 2-cyano-2-phenylacetate | C₁₁H₁₁NO₂ | 52.3 | 1.66 | Intermediate for agrochemicals |
| Ethyl 3-amino-4,4-dicyanobut-3-enoate | C₈H₉N₃O₂ | 85.7 | 0.89 | Polyfunctionalized heterocycles |
Table 2: Reaction Yields in Cyclization Pathways
| Starting Material | Product | Reagent | Yield |
|---|---|---|---|
| Methyl 2-benzoylamino-3-[(4-methoxyphenyl)amino]but-2-enoate | 8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline | PPA, 1 h | 72% |
| Same as above | Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate | PPA, 1 h | 18% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
